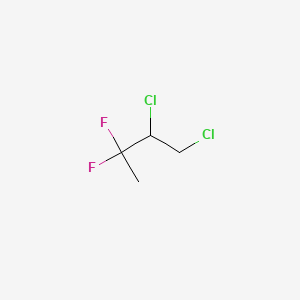
1,2-Dichloro-3,3-difluorobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-3,3-difluorobutane is an organic compound with the molecular formula C4H6Cl2F2 It is a halogenated hydrocarbon, characterized by the presence of both chlorine and fluorine atoms attached to a butane backbone
準備方法
The synthesis of 1,2-Dichloro-3,3-difluorobutane typically involves halogenation reactions. One common method is the fluorination of 1,2-dichlorobutane using a fluorinating agent such as hydrogen fluoride (HF) or a metal fluoride under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the substitution of hydrogen atoms with fluorine atoms .
Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the production efficiency and minimize by-products .
化学反応の分析
1,2-Dichloro-3,3-difluorobutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation and Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions typically yields alcohols, while elimination reactions produce alkenes.
科学的研究の応用
1,2-Dichloro-3,3-difluorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex fluorinated compounds.
Biology and Medicine: The compound’s unique halogenation pattern makes it a useful probe in studying enzyme mechanisms and interactions with biological macromolecules.
作用機序
The mechanism by which 1,2-Dichloro-3,3-difluorobutane exerts its effects involves interactions with molecular targets through its halogen atoms. The chlorine and fluorine atoms can form strong bonds with various substrates, influencing the compound’s reactivity and stability. The pathways involved often include halogen bonding and hydrogen bonding interactions, which play crucial roles in its chemical behavior .
類似化合物との比較
1,2-Dichloro-3,3-difluorobutane can be compared with other halogenated butanes, such as:
1,2-Dichloro-3,3-difluoropropane: Similar in structure but with one less carbon atom, affecting its physical and chemical properties.
1,2-Dichloro-3,3-difluorohexane: With a longer carbon chain, this compound exhibits different reactivity and applications.
2,3-Dichlorobutane: Lacks fluorine atoms, resulting in distinct reactivity and uses.
特性
CAS番号 |
381-85-1 |
|---|---|
分子式 |
C4H6Cl2F2 |
分子量 |
162.99 g/mol |
IUPAC名 |
1,2-dichloro-3,3-difluorobutane |
InChI |
InChI=1S/C4H6Cl2F2/c1-4(7,8)3(6)2-5/h3H,2H2,1H3 |
InChIキー |
LFLJVJVWIWKUGI-UHFFFAOYSA-N |
正規SMILES |
CC(C(CCl)Cl)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


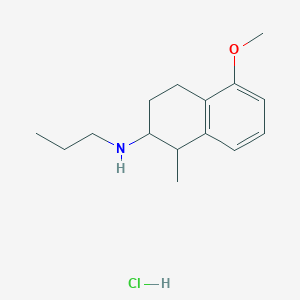
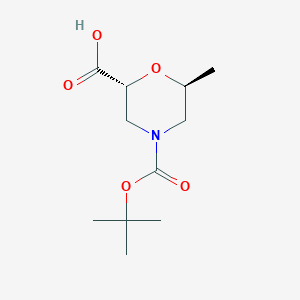
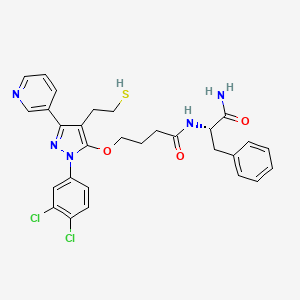
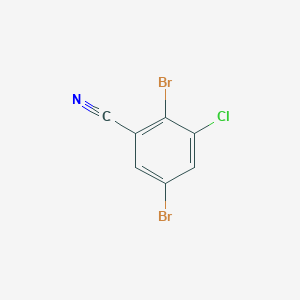
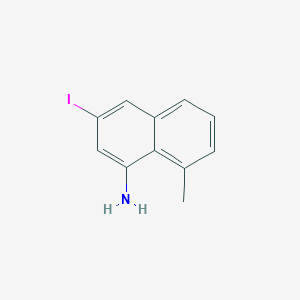

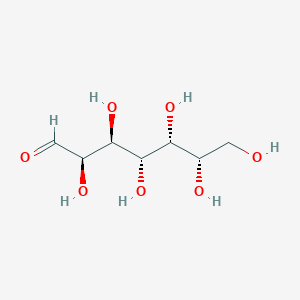
![9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849946.png)

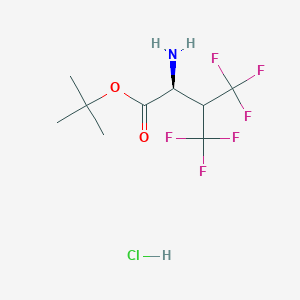

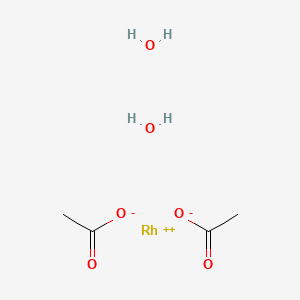

![Methyl 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B12849973.png)
